molecular formula C13H14 B13458022 1-Cyclopentyl-2-ethynylbenzene

1-Cyclopentyl-2-ethynylbenzene

Cat. No.: B13458022
M. Wt: 170.25 g/mol
InChI Key: JSZCUCWCNPABGN-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C13H14

Molecular Weight

170.25 g/mol

IUPAC Name

1-cyclopentyl-2-ethynylbenzene

InChI

InChI=1S/C13H14/c1-2-11-7-5-6-10-13(11)12-8-3-4-9-12/h1,5-7,10,12H,3-4,8-9H2

InChI Key

JSZCUCWCNPABGN-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC=CC=C1C2CCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopentyl-2-ethynylbenzene can be synthesized through several methods. One common approach involves the alkylation of benzene with cyclopentyl halides under Friedel-Crafts alkylation conditions. The ethynyl group can be introduced via Sonogashira coupling, where a terminal alkyne reacts with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopentyl-2-ethynylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Cyclopentyl-2-ethynylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-2-ethynylbenzene involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the cyclopentyl group can influence the compound’s hydrophobic interactions, impacting its binding affinity and specificity .

Comparison with Similar Compounds

Key Differences :

  • The cyclopentyl group in 1-Cyclopentyl-2-ethynylbenzene introduces greater steric hindrance compared to the cyclopropane ring in this compound.
  • The methoxy group in 1-(1-ethynylcyclopropyl)-4-methoxybenzene may enhance solubility but reduce reactivity compared to the ethynyl group in the target compound.

Comparison with 1-[2-(1-Cyclohexen-1-yl)ethynyl]-2-(methylthio)benzene ()

  • Structure : Features a cyclohexenyl-ethynyl group and a methylthio substituent.
  • Molecular Weight : 228.35 g/mol (C₁₅H₁₆S) .
  • Applications: No specific uses listed, but the methylthio group may confer nucleophilic reactivity.

Key Differences :

  • The methylthio group (-SMe) in this compound contrasts with the cyclopentyl group in this compound, leading to divergent electronic and steric profiles.
  • The cyclohexenyl substituent introduces unsaturation, which could influence conjugation and stability.

Comparison with Ethylbenzene (–6)

  • Structure : A simple alkylbenzene with an ethyl group.
  • Molecular Weight : 106.16 g/mol (C₈H₁₀) .

Key Differences :

  • Ethylbenzene lacks the ethynyl group, reducing its π-conjugation and reactivity.
  • The cyclopentyl group in this compound adds steric complexity absent in ethylbenzene.

Comparison with 1-Ethynyl-2-methoxybenzene ()

  • Structure : Ethynyl and methoxy substituents on benzene.
  • Molecular Weight : 132.16 g/mol (C₉H₈O) .
  • Applications : Used in organic synthesis, particularly in cross-coupling reactions.

Key Differences :

  • The absence of a cyclopentyl group simplifies the steric environment compared to this compound.
  • Methoxy groups typically act as electron-donating substituents, whereas ethynyl groups are electron-withdrawing.

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